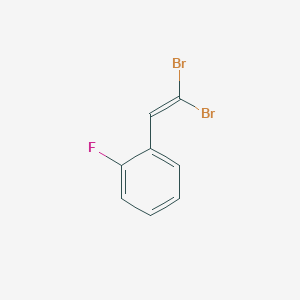

1-(2,2-Dibromovinyl)-2-fluorobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,2-Dibromovinyl)-2-fluorobenzene is an organic compound characterized by the presence of a dibromovinyl group attached to a fluorobenzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(2,2-Dibromovinyl)-2-fluorobenzene can be synthesized through a multi-step process involving the bromination of vinylbenzene derivatives followed by fluorination. One common method involves the use of wet tetra-n-butylammonium fluoride (TBAF·3H₂O) as a fluorine source, which provides the desired compound with high regioselectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The dibromovinyl group facilitates halogen exchange reactions. In one study, treatment with tetra-n-butylammonium fluoride (TBAF·3H₂O) under mild conditions led to regioselective fluorination, yielding (Z)-1-(2-bromo-1-fluorovinyl)-2-fluorobenzene (81% yield) via an elimination mechanism .

Key Conditions :

-

Solvent: Toluene

-

Temperature: 90°C

-

Reagent: TBAF·3H₂O (2.5 equiv.)

-

Stereoselectivity: High Z-configuration preference due to steric effects .

Palladium-Catalyzed Cross-Coupling

The compound participates in Suzuki-Miyaura coupling with arylboronic acids. For example:

| Reaction Partner | Product | Yield | Conditions |

|---|---|---|---|

| Phenylboronic acid | 2-Fluoro-1-(2-phenylvinyl)benzene | 68% | Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF, 100°C . |

Copper-Mediated Ullmann-Type Coupling

With imidazole derivatives, a cascade elimination/Ullmann coupling forms diynes :

-

Example : Reaction with benzimidazole yielded 1-((2-(phenylethynyl)phenyl)ethynyl)-1H-benzo[d]imidazole (81% yield) .

-

Conditions : CuI (10 mol%), Pd(OAc)₂ (10 mol%), 1,10-phenanthroline, K₂CO₃, toluene, 90°C .

[2 + 3]-Cycloaddition

Reacting with arylsulfonyl methyl compounds under basic conditions forms 2,4-disulfonylpyrroles via a sulfonylation/cycloaddition cascade :

| Substrate | Product | Yield | Conditions |

|---|---|---|---|

| Arylsulfonyl methyl chloride | 2,4-Disulfonylpyrrole | 89% | Cs₂CO₃, DMSO, 100°C . |

Intramolecular Cyclization

In the presence of TBAF, the dibromovinyl group undergoes cyclization to form fluorinated indoles :

-

Example : Intramolecular cyclization of 1-(2,2-dibromovinyl)-2-nitrobenzene yielded 2-bromo-5-nitroindole (96% yield) .

-

Mechanism : Radical-mediated pathway initiated by fluoride ion .

Radical-Mediated Reactions

The compound engages in radical addition with terminal alkynes under photoredox conditions. For instance, visible-light irradiation with DABCO·(SO₂)₂ produced 2-fluoro-dihydrobenzofurans via a radical cascade :

-

Key Steps :

Comparative Reactivity with Analogues

The fluorine substituent significantly modulates reactivity compared to non-fluorinated analogues:

Mechanistic Insights

-

Fluorination : Proceeds via a concerted elimination pathway, where TBAF acts as both base and fluorine source .

-

Cyclization : Radical intermediates stabilize through conjugation with the aromatic ring, directing regioselectivity .

-

Coupling Reactions : Palladium facilitates oxidative addition at the C–Br bond, followed by transmetalation and reductive elimination .

Aplicaciones Científicas De Investigación

1-(2,2-Dibromovinyl)-2-fluorobenzene is a halobenzene with the molecular formula C8H4Br2ClF. The compound features a complex structure including a dibromovinyl group, a chlorine atom, and a fluorine atom attached to a benzene ring. The arrangement of halogen substituents contributes to distinctive chemical properties that can be used in various applications.

Additional Information on Dibromovinyl Compounds

Other research on dibromovinyl compounds reveals the following applications:

- Synthesis of Dendralenes Several dibromovinyl compounds, such as 1-(2,2-Dibromovinyl)-4-methylbenzene, 5-(2,2-Dibromovinyl)-1,2,3-trimethoxybenzene and 1-(2,2-Dibromovinyl)-4-nitrobenzene, have been prepared using reported procedures .

- Synthesis of Vinyl Bromides Dibromovinyl compounds are used in the synthesis of vinyl bromides . Examples include (Z)-1-(2-Bromovinyl)-4-fluorobenzene, (Z,E)-1-(2-Bromovinyl)-4-chlorobenzene, (E)-1-(2-Bromovinyl)-4-chlorobenzene and (Z)-1-(2-Bromovinyl)-4-chlorobenzene .

- Alkynylation of Indolizines Dibromoalkenes are used in palladium-catalyzed direct C-3 alkynylation of indolizines . This method has a wide substrate scope with respect to both indolizines and dibromoalkenes, and is characterized by high efficiency .

Mecanismo De Acción

The mechanism of action of 1-(2,2-Dibromovinyl)-2-fluorobenzene involves its interaction with specific molecular targets, leading to the formation of various products through substitution and coupling reactions. The presence of the dibromovinyl group facilitates these reactions by providing reactive sites for nucleophilic attack and metal-catalyzed transformations .

Comparación Con Compuestos Similares

Similar Compounds

1-(2,2-Dibromovinyl)benzene: Similar in structure but lacks the fluorine atom, leading to different reactivity and applications.

2-(2,2-Dibromovinyl)-1-methyl-1H-imidazole-4,5-dicarbonitrile: Another dibromovinyl derivative with distinct properties due to the presence of an imidazole ring.

Uniqueness

1-(2,2-Dibromovinyl)-2-fluorobenzene is unique due to the presence of both dibromovinyl and fluorobenzene groups, which confer specific reactivity and potential for diverse applications in organic synthesis and material science.

Actividad Biológica

1-(2,2-Dibromovinyl)-2-fluorobenzene is a halogenated aromatic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C8H6Br2F

- Molecular Weight : 252.94 g/mol

- Structure : The compound features a dibromovinyl group attached to a fluorobenzene ring, which influences its reactivity and interaction with biological systems.

This compound exhibits biological activity primarily through its interaction with various molecular targets. The presence of halogen atoms enhances its lipophilicity and allows for better membrane permeability, which is critical for cellular uptake.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, similar to other halogenated compounds that have shown inhibitory effects on glycolytic enzymes in cancer cells .

- Antimicrobial Properties : Halogenated compounds often possess antimicrobial and antifungal properties due to their ability to disrupt cellular membranes and interfere with metabolic processes .

Anticancer Activity

Recent studies have indicated that halogenated derivatives can inhibit glycolysis in cancer cells. For instance, modifications at the C-2 position of glucose analogs with halogens have been shown to enhance their stability and efficacy as inhibitors of hexokinase, a key enzyme in cancer metabolism .

| Compound | IC50 (µM) | Effect |

|---|---|---|

| This compound | TBD | Inhibitory effect on glycolysis |

| 2-Deoxy-D-glucose | 15.0 | Reference compound |

Antimicrobial Activity

The antimicrobial efficacy of halogenated compounds has been documented extensively. For example, studies have shown that similar compounds exhibit significant activity against various bacterial strains. The presence of bromine and fluorine enhances their interaction with microbial membranes .

Case Studies

- Glycolytic Inhibition in Glioblastoma Multiforme :

- Antimicrobial Efficacy :

Propiedades

IUPAC Name |

1-(2,2-dibromoethenyl)-2-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2F/c9-8(10)5-6-3-1-2-4-7(6)11/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKZSZHAKTJXEQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C(Br)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.